molecular formula C8H9ClO2 B8755902 2-(2-Chloroethoxy)phenol CAS No. 4792-79-4

2-(2-Chloroethoxy)phenol

Cat. No.: B8755902
CAS No.: 4792-79-4
M. Wt: 172.61 g/mol
InChI Key: CBRUVVLWYRXKTH-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)phenol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloroethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4792-79-4

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-(2-chloroethoxy)phenol

InChI

InChI=1S/C8H9ClO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6H2

InChI Key

CBRUVVLWYRXKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCCCl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Chloroethoxy)phenol (CAS 4792-79-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)phenol (CAS 4792-79-4), a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, and potential applications, with a strong emphasis on its role as a versatile building block in the creation of complex molecules. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines established principles and methodologies relevant to its synthesis and characterization, providing a foundational framework for researchers.

Introduction and Nomenclature

2-(2-Chloroethoxy)phenol, with the Chemical Abstracts Service (CAS) registry number 4792-79-4, is an aromatic compound featuring a phenol ring substituted with a 2-chloroethoxy group at the ortho position. Its unique bifunctional nature, possessing both a reactive phenolic hydroxyl group and a chloroethoxy moiety, makes it a valuable precursor in various chemical transformations. The presence of the chloroethyl ether chain allows for a range of nucleophilic substitution reactions, while the phenolic hydroxyl group can be engaged in etherification, esterification, or serve as a directing group in electrophilic aromatic substitution.

Systematic (IUPAC) Name: 2-(2-Chloroethoxy)phenol

Molecular Formula: C₈H₉ClO₂[1]

Molecular Weight: 172.61 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of 2-(2-Chloroethoxy)phenol.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 2-(2-Chloroethoxy)phenol are not extensively reported in readily available literature. However, based on its structure and the properties of analogous compounds, the following characteristics can be anticipated.

Physicochemical Properties
PropertyValueSource/Justification
Melting Point Not availableExpected to be a low-melting solid or a high-boiling liquid at room temperature based on related structures.
Boiling Point Not availableExpected to have a relatively high boiling point due to its molecular weight and polar functional groups.
Solubility Not availableLikely soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[2] Limited solubility in water is expected.
Appearance Not availableTypically, such compounds are off-white to light-colored solids or oils.
Spectroscopic Data

While specific spectra for 2-(2-Chloroethoxy)phenol are not widely published, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data.[1] The expected spectral characteristics are outlined below based on its chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the chloroethoxy group, and the phenolic hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of 6.8-7.5 ppm. The two methylene groups of the ethoxy chain would present as triplets, with the group adjacent to the chlorine atom being more downfield. The phenolic -OH signal's position would be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the 110-160 ppm region, while the two methylene carbons would appear in the aliphatic region, with the carbon bonded to chlorine being the most deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹. C-O stretching vibrations for the ether linkage would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. The C-Cl stretch would likely appear in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the chloroethyl group or cleavage of the ether bond.

Synthesis and Reactivity

The primary and most logical synthetic route to 2-(2-Chloroethoxy)phenol is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthesis: Williamson Ether Synthesis

This method would involve the reaction of catechol (1,2-dihydroxybenzene) with a suitable chloro-etherealizing agent, such as 1,2-dichloroethane, in the presence of a base. The base deprotonates one of the phenolic hydroxyl groups of catechol to form a more nucleophilic phenoxide, which then attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion.

Reaction Scheme:

Figure 2: Proposed synthesis of 2-(2-Chloroethoxy)phenol via Williamson ether synthesis.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of catechol in a suitable solvent (e.g., ethanol, DMF), add one equivalent of a base (e.g., sodium hydroxide, potassium carbonate).

  • Addition of Reagent: Slowly add one equivalent of 1,2-dichloroethane to the reaction mixture with stirring.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

  • Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up to remove the base and any inorganic byproducts.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Causality in Experimental Choices:

  • Choice of Base: A moderately strong base is required to deprotonate the phenol without causing side reactions. Sodium hydroxide or potassium carbonate are common and effective choices.

  • Solvent: The solvent should be ableto dissolve both the catechol and the base and be stable at the reaction temperature.

  • Stoichiometry: Using a 1:1 molar ratio of catechol to 1,2-dichloroethane is crucial to favor the monosubstituted product. An excess of 1,2-dichloroethane could lead to the formation of the disubstituted diether byproduct.

Applications in Drug Development and Organic Synthesis

As a chemical intermediate, 2-(2-Chloroethoxy)phenol serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4] The presence of two reactive sites allows for sequential or orthogonal chemical modifications.

Potential Applications:

  • Scaffold for Bioactive Molecules: The phenoxyethanol core is a common motif in various pharmacologically active compounds. The chloro group provides a handle for introducing further functionalities through nucleophilic substitution, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Synthesis of Heterocycles: The chloroethoxy side chain can be utilized in intramolecular cyclization reactions to form oxygen-containing heterocyclic rings, which are prevalent in many drug molecules.

  • Linker for Prodrugs and Bioconjugates: The reactive nature of the chloroethoxy group makes it suitable for use as a linker to attach the phenolic core to other molecules, such as solubilizing groups in prodrug design or for bioconjugation.

While specific examples of drugs synthesized directly from 2-(2-Chloroethoxy)phenol are not readily found in the literature, its structural motifs are present in a wide range of pharmaceuticals. Its utility lies in its ability to act as a precursor to more elaborate chemical structures.

Safety and Handling

Specific safety and toxicity data for 2-(2-Chloroethoxy)phenol (CAS 4792-79-4) are not available in comprehensive public databases. However, based on the known hazards of its constituent functional groups (phenol and chlorinated hydrocarbon), it should be handled with care in a well-ventilated laboratory environment.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[5]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Hazard Identification (Anticipated):

  • Skin and Eye Irritation: Phenolic compounds and chlorinated hydrocarbons are often irritating to the skin and eyes.[6]

  • Toxicity: Phenols can be toxic if ingested, inhaled, or absorbed through the skin.[2]

A thorough risk assessment should be conducted before handling this compound, and the safety data sheets (SDS) of structurally similar compounds should be consulted for guidance.

Conclusion

2-(2-Chloroethoxy)phenol is a chemical intermediate with considerable potential for applications in organic synthesis and drug discovery. Its bifunctional nature allows for diverse chemical transformations, making it a valuable building block for the construction of complex molecular architectures. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be reliably predicted based on fundamental organic chemistry principles. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.

References

  • Fisher Scientific.
  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

  • Safety D
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

  • MilliporeSigma.
  • Organic Syntheses. Catechol. [Link]

  • The Role of Methyl 2-(2-chloroethoxy)acetate in Modern API Synthesis. (2026, February 11).
  • One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. (2026, February 7).
  • Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygen

Sources

2-(2-Chloroethoxy)phenol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility [1]

Executive Summary

2-(2-Chloroethoxy)phenol (CAS 4792-79-4) acts as a critical bifunctional building block in medicinal chemistry. Characterized by the coexistence of a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride on an ortho-substituted benzene ring, it serves as the primary intermediate for the synthesis of 1,4-benzodioxane scaffolds. These scaffolds are pharmacophores ubiquitous in alpha-adrenergic antagonists (e.g., Doxazosin) and various antipsychotic agents. This guide details the physicochemical properties, controlled synthesis, and downstream applications of this molecule, emphasizing the suppression of cyclization side-reactions during manufacture.

Physicochemical Characterization

The molecule consists of a catechol core mono-alkylated with a 2-chloroethyl chain. Its asymmetry allows for sequential functionalization, making it a versatile "linker" in fragment-based drug design.

Table 1: Core Technical Specifications
PropertyDataNote
IUPAC Name 2-(2-Chloroethoxy)phenolAlso known as Catechol mono-2-chloroethyl ether
CAS Registry 4792-79-4 Distinct from the ethanol derivative (CAS 628-89-7)
Molecular Formula

Molecular Weight 172.61 g/mol Calculated using standard atomic weights
Appearance Low-melting solid or oilTendency to crystallize upon high purity
Solubility Soluble in DCM, EtOAc, AlcoholsLimited water solubility; soluble in aqueous base
Key Functional Groups Phenol (

), Alkyl Chloride (

)
Bifunctional reactivity (Nucleophile + Electrophile)

Synthetic Pathways & Mechanism[7]

The primary challenge in synthesizing 2-(2-Chloroethoxy)phenol is achieving mono-alkylation of catechol while preventing two competing side reactions:

  • Double Alkylation: Formation of 1,2-bis(2-chloroethoxy)benzene.

  • Cyclization: Intramolecular displacement of the chloride by the phenoxide to form 1,4-benzodioxan.

Reaction Mechanism (Williamson Ether Synthesis)

The synthesis utilizes a nucleophilic substitution (


) between catechol and a dihaloethane (typically 1-bromo-2-chloroethane to leverage the leaving group differential).
  • Reagents: Catechol (1.0 eq), 1-Bromo-2-chloroethane (1.2–1.5 eq), Base (

    
     or 
    
    
    
    ).
  • Solvent: Acetone or Acetonitrile (Polar Aprotic favors

    
    ).
    
Visualization: Synthetic Logic & Divergence

The following diagram illustrates the reaction pathway and the critical control points required to isolate the linear product.

SynthesisPath Catechol Catechol (Starting Material) Intermediate Transition State (Mono-anion) Catechol->Intermediate + Base Reagent 1-Bromo-2-chloroethane (Electrophile) Reagent->Intermediate Target 2-(2-Chloroethoxy)phenol (TARGET) Intermediate->Target S_N2 (Br displacement) Side_Cyclic 1,4-Benzodioxan (Cyclization Impurity) Target->Side_Cyclic Intramolecular S_N2 (High Temp/Strong Base) Side_Bis Bis-alkylated Dimer (Over-reaction) Target->Side_Bis Excess Reagent + Base

Figure 1: Reaction pathway showing the target synthesis and the competitive cyclization/dimerization risks.

Pharmaceutical Applications

2-(2-Chloroethoxy)phenol is rarely the final API; rather, it is a high-value intermediate used to construct complex heterocyclic systems.

The 1,4-Benzodioxane Scaffold

This molecule is the linear precursor to 1,4-benzodioxane (also known as 1,4-benzodioxine). This bicyclic structure is a privileged pharmacophore in medicinal chemistry, particularly for receptors in the central nervous system.

  • Mechanism: Treatment of 2-(2-Chloroethoxy)phenol with a strong base (e.g., NaH or KOH) forces the intramolecular cyclization.

  • Drug Examples:

    • Doxazosin & Terazosin: Alpha-1 blockers used for hypertension and BPH. (Note: These often use the benzodioxane-2-carbonyl chloride, derived from similar chemistry).

    • Piperoxan: The first antihistamine discovered, based on a benzodioxan core.

    • Idazoxan: An alpha-2 adrenergic antagonist.

Phenoxyalkylamine Linkers

The chloroethyl tail serves as an electrophilic handle to attach amines (e.g., piperazines, morpholines) via displacement.

  • Utility: Creating "flexible linkers" between an aromatic headgroup and a basic amine tail, a common motif in serotonergic and dopaminergic ligands.

Visualization: Downstream Utility

Applications Precursor 2-(2-Chloroethoxy)phenol Benzodioxane 1,4-Benzodioxane Core (Cyclized Scaffold) Precursor->Benzodioxane Base / Heat (Cyclization) Linker Phenoxyalkyl-Amine (Linear Derivatization) Precursor->Linker + Secondary Amines (Piperazine/Morpholine) Drugs1 Alpha-Blockers (e.g., Idazoxan analogs) Benzodioxane->Drugs1 Drugs2 CNS Ligands (5-HT/Dopamine modulators) Linker->Drugs2

Figure 2: Divergent synthetic utility of the precursor in generating cyclic scaffolds vs. linear linkers.

Experimental Protocol: Selective Synthesis

Objective: Synthesize 2-(2-Chloroethoxy)phenol while minimizing benzodioxan formation. Scale: 50 mmol basis.

Materials
  • Catechol (5.5 g, 50 mmol)

  • 1-Bromo-2-chloroethane (8.6 g, 60 mmol) [Excess favors mono-alkylation]

  • Potassium Carbonate (

    
    ), anhydrous (6.9 g, 50 mmol)
    
  • Acetone (100 mL, dry)

  • Sodium sulfate (anhydrous)

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Dissolve Catechol (5.5 g) in Acetone (100 mL). Add

    
     (6.9 g).
    
    • Expert Insight: Use of a weak base like carbonate (vs. hydroxide) and aprotic solvent reduces the rate of the second deprotonation, thereby suppressing cyclization.

  • Addition: Add 1-Bromo-2-chloroethane (8.6 g) dropwise over 20 minutes at room temperature.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
    • Endpoint: Disappearance of catechol. Note: If benzodioxan (high Rf) starts appearing significantly, stop heating.

  • Workup:

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain an oil.[1]

    • Dissolve the oil in DCM (50 mL) and wash with dilute HCl (1M) to remove any trace basicity.

  • Purification (Crucial):

    • The crude will contain the product, some unreacted catechol, and potentially the bis-ether.

    • Extraction: Wash the organic layer with 10% NaOH. The product (phenol) and catechol will move to the aqueous phase (as phenoxides). The bis-ether and benzodioxan (neutral) stay in the organic phase.

    • Isolation: Separate the aqueous layer, acidify with HCl to pH 2, and extract back into fresh DCM. This selectively isolates the phenolic species.

    • Final Polish: Recrystallize from toluene/hexane if solid, or distill under high vacuum if oil.

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds are corrosive and can cause chemical burns.

    • Alkylating Agent: The chloroethyl moiety is a potential alkylating agent; handle as a suspected genotoxin.

    • Aquatic Toxicity: Chlorinated phenols are often toxic to aquatic life.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (darkening) upon air exposure.

References

  • PubChem. (2025). 2-(2-Chloroethoxy)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gu, W., et al. (2011). Synthesis and pharmacological evaluation of 1,4-benzodioxane derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for benzodioxane scaffold utility).
  • Organic Syntheses. (Coll. Vol. 3). Catechol. Retrieved from [Link] (Reference for catechol handling and reactivity).

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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chloroethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed exploration of the melting and boiling points of 2-(2-Chloroethoxy)phenol (CAS No. 4792-79-4). Recognizing the current scarcity of experimentally determined data for this specific compound, this document offers high-quality predicted values and outlines the rigorous experimental protocols for their empirical determination. This approach ensures that researchers have access to critical physicochemical data while maintaining the highest standards of scientific integrity.

Introduction to 2-(2-Chloroethoxy)phenol

2-(2-Chloroethoxy)phenol is a phenolic compound characterized by the presence of a 2-chloroethoxy group attached to a benzene ring. Its chemical structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. An understanding of its fundamental physical properties, such as melting and boiling points, is crucial for its handling, purification, and application in synthetic chemistry.

Chemical Structure:

Physicochemical Properties: Predicted Melting and Boiling Points

Due to the absence of readily available experimental data, the melting and boiling points of 2-(2-Chloroethoxy)phenol have been estimated using validated computational models. These predictions are based on the compound's structure and provide a valuable starting point for laboratory work.

PropertyPredicted Value (°C)Prediction Tool Used
Melting Point 45.0 °CAAT Bioquest Melting Point Predictor[1]
Boiling Point 255.0 °CAAT Bioquest Boiling Point Predictor[2]

Disclaimer: The values presented in the table are computational predictions and should be used as estimates. Experimental verification is highly recommended.

The Science Behind Melting and Boiling Points

The melting point of a solid and the boiling point of a liquid are fundamental physical properties that provide insights into the strength of intermolecular forces.[3][4][5][6][7]

  • Melting Point: The temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The energy required to overcome the crystal lattice forces dictates the melting point.

  • Boiling Point: The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state. The strength of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, determines the boiling point.[8]

For 2-(2-Chloroethoxy)phenol, the presence of a hydroxyl group allows for hydrogen bonding, which is expected to result in a higher boiling point compared to non-polar compounds of similar molecular weight.[4]

Experimental Determination of Melting and Boiling Points

To facilitate the empirical validation of the predicted values, the following sections detail the standard laboratory procedures for determining the melting and boiling points of an organic compound like 2-(2-Chloroethoxy)phenol.

Melting Point Determination: Capillary Method

This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.[9][10][11][12]

Protocol:

  • Sample Preparation: Ensure the 2-(2-Chloroethoxy)phenol sample is pure and dry. If necessary, pulverize a small amount of the crystalline solid into a fine powder.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating:

    • If the approximate melting point is known (using the predicted value as a guide), heat the sample rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

    • The recorded range is the melting point of the sample.

Boiling Point Determination: Micro Boiling Point Method

This technique is suitable for small quantities of liquid and involves observing the temperature at which a rapid stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[8][13][14][15]

Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of liquid 2-(2-Chloroethoxy)phenol into a small test tube or a fusion tube.

  • Capillary Tube Insertion: Place a melting point capillary tube, with the sealed end up, into the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath). Heat the bath gradually.

  • Observation and Recording:

    • As the liquid heats, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

    • Record the temperature at which this vigorous bubbling occurs. This is the boiling point of the liquid.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the determination of the physicochemical properties of 2-(2-Chloroethoxy)phenol.

G cluster_0 Physicochemical Property Determination A Obtain/Synthesize 2-(2-Chloroethoxy)phenol B Purity Assessment (e.g., NMR, GC-MS) A->B D Experimental Determination B->D C Predicted Data (Melting & Boiling Points) C->D Guides Experiment E Melting Point (Capillary Method) D->E F Boiling Point (Micro Method) D->F G Data Analysis & Reporting E->G F->G

Caption: Experimental workflow for determining the melting and boiling points.

G cluster_1 Factors Influencing Phase Transitions IntermolecularForces Intermolecular Forces HydrogenBonding Hydrogen Bonding (O-H group) IntermolecularForces->HydrogenBonding DipoleDipole Dipole-Dipole (C-O, C-Cl bonds) IntermolecularForces->DipoleDipole VanDerWaals Van der Waals Forces (Molecular Size/Shape) IntermolecularForces->VanDerWaals BoilingPoint Boiling Point HydrogenBonding->BoilingPoint DipoleDipole->BoilingPoint MeltingPoint Melting Point VanDerWaals->MeltingPoint VanDerWaals->BoilingPoint

Caption: Key intermolecular forces influencing the melting and boiling points.

Conclusion

This technical guide provides essential, albeit predicted, physicochemical data for 2-(2-Chloroethoxy)phenol and outlines the established methodologies for its experimental verification. By combining computational predictions with detailed experimental protocols, this document serves as a valuable resource for researchers, enabling them to proceed with their work in an informed and scientifically rigorous manner. The provided workflows and explanations of the underlying scientific principles aim to empower scientists in their synthetic and developmental endeavors involving this compound.

References

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds - Chemistry. Retrieved from [Link]

  • Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Mi, W., Chen, H., Zhu, D., Zhang, T., & Qian, F. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633-2636. [Link]

  • Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

  • Science Company. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Technology. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 2-(2-Chloroethoxy)phenol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Synthetic Versatility of a Bifunctional Scaffold

2-(2-Chloroethoxy)phenol stands as a deceptively simple yet powerful building block in modern organic synthesis. Its architecture, featuring a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl chloride, presents a canvas for selective and high-yield transformations. The chloroethoxy moiety, in particular, is an excellent handle for introducing diverse functionalities through nucleophilic substitution. This guide provides an in-depth exploration of these reactions, moving beyond simple procedural lists to explain the fundamental principles that govern success. We aim to equip researchers with the mechanistic understanding and practical protocols necessary to confidently employ this versatile reagent in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Core Mechanistic Principles: Designing a Successful SN2 Reaction

The reaction at the terminal carbon of the ethoxy chain in 2-(2-Chloroethoxy)phenol proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Understanding the key parameters of this pathway is critical for reaction optimization and troubleshooting.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This "backside attack" leads to a Walden inversion of stereochemistry at the reaction center.[2]

G cluster_0 Key Reaction Parameters Nuc Nucleophile (Strength & Sterics) Reaction S_N2 Reaction Outcome (Yield, Rate, Purity) Nuc->Reaction Solv Solvent (Polar Aprotic) Solv->Reaction LG Leaving Group (Chloride) LG->Reaction Temp Temperature (Kinetics) Temp->Reaction

Figure 1: Key parameters influencing the outcome of an SN2 reaction.

  • The Nucleophile: The reaction rate is directly proportional to the strength of the nucleophile. Anionic species are generally more potent than their neutral counterparts. Thiolates (RS⁻) are superb nucleophiles, often surpassing alkoxides (RO⁻) due to sulfur's higher polarizability.[4] Amines also serve as effective nucleophiles for this transformation.[5]

  • The Substrate: As a primary alkyl halide, the electrophilic carbon in 2-(2-Chloroethoxy)phenol is sterically unhindered, making it an ideal substrate for the SN2 pathway.[1]

  • The Leaving Group: The chloride ion is a competent leaving group, being the conjugate base of a strong acid (HCl).[3] Its departure is the final step in the concerted mechanism.

  • The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are the solvents of choice. They effectively solvate the counter-ion of the nucleophile but do not form a tight solvent shell around the nucleophile itself, leaving it "naked" and highly reactive.

Field-Validated Protocols for Key Transformations

The following protocols detail the synthesis of representative amino-ether and thio-ether derivatives. These procedures have been optimized for high yield and purity.

Protocol I: Synthesis of an Amino-Ether Derivative via N-Alkylation

This protocol describes the reaction with a secondary amine, a cornerstone transformation in the synthesis of many biologically active molecules. The use of a mild inorganic base like potassium carbonate is sufficient to neutralize the HCl generated in situ without promoting side reactions.

Objective: To synthesize 2-(2-(diethylamino)ethoxy)phenol.

  • Materials & Reagents:

    • 2-(2-Chloroethoxy)phenol (1.0 eq)

    • Diethylamine (2.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

    • Acetonitrile (MeCN), anhydrous

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-(2-Chloroethoxy)phenol and potassium carbonate.

    • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the starting material).

    • Begin vigorous stirring and add diethylamine to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to ambient temperature and remove the inorganic solids by filtration, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the combined filtrate and washings under reduced pressure.

    • Partition the resulting residue between ethyl acetate and water. Separate the layers.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-(diethylamino)ethoxy)phenol.

Protocol II: Synthesis of a Thio-Ether Derivative via S-Alkylation

This procedure utilizes a highly nucleophilic thiolate, generated in situ by deprotonating a thiol with a strong base. This reaction is typically very fast and efficient.

Objective: To synthesize 2-(2-(phenylthio)ethoxy)phenol.

  • Materials & Reagents:

    • 2-(2-Chloroethoxy)phenol (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl Ether (Et₂O)

    • 1 M Aqueous Hydrochloric Acid (HCl)

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Caution: Perform this reaction under an inert atmosphere (N₂ or Ar). NaH is highly reactive with water and air.

    • To a flame-dried, three-neck flask under inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirred DMF.

    • Add thiophenol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt (evolution of H₂ gas will cease).

    • Add a solution of 2-(2-Chloroethoxy)phenol in a minimal amount of anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (ethyl acetate/hexanes gradient) to obtain the pure 2-(2-(phenylthio)ethoxy)phenol.

Data Summary and Expected Outcomes

The versatility of 2-(2-Chloroethoxy)phenol allows for the synthesis of a wide range of derivatives. The table below provides a comparative overview of typical reaction conditions and expected yields for various common nucleophiles.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Secondary AmineK₂CO₃MeCN8212-1885-95
ThiolNaHDMFRT4-8>90
Sodium AzideNaN₃DMF906-12>90
PhenolK₂CO₃Acetone5616-2480-90
Sodium Iodide(catalyst)Acetone562-4>95 (for iodo-derivative)

Applications in Drug Discovery and Beyond

The derivatives synthesized from 2-(2-Chloroethoxy)phenol are prevalent scaffolds in medicinal chemistry and materials science. Phenolic compounds are well-established for their broad biological activities, and their derivatization is a key strategy in drug discovery.[6][7][8]

  • Amino-ethers: The resulting structures are found in numerous pharmaceuticals, including β-blockers, antiarrhythmics, and antihistamines. The amine provides a basic handle for salt formation, improving aqueous solubility and bioavailability.

  • Thio-ethers: These motifs are important in various bioactive molecules and can also serve as precursors for further oxidation to sulfoxides and sulfones, expanding molecular diversity.

  • Azido-ethers: The azide functionality is a versatile precursor for the synthesis of triazoles via "click chemistry" or can be reduced to a primary amine.

G cluster_apps Derivative Classes & Applications start 2-(2-Chloroethoxy)phenol Scaffold sub Nucleophilic Substitution (S_N2) start->sub amines Amino-Ethers (β-Blockers, Antihistamines) sub->amines R₂NH thioethers Thio-Ethers (Bioactive Scaffolds) sub->thioethers RSH azides Azido-Ethers (Click Chemistry, Amine Precursors) sub->azides N₃⁻ ethers Aryl-Alkyl Ethers (Polymer Building Blocks) sub->ethers ArOH

Figure 2: Synthetic diversification of the 2-(2-Chloroethoxy)phenol scaffold and applications of the resulting derivatives.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

  • Patrick, G. L. (2017). An Introduction to Medicinal Chemistry. Oxford University Press.

Sources

Technical Application Note: Strategic Utilization of 2-(2-Chloroethoxy)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-(2-Chloroethoxy)phenol in Pharmaceutical Drug Design Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][]

Executive Summary: The Bifunctional Gateway

2-(2-Chloroethoxy)phenol (CAS: 13042-99-4) represents a versatile "gateway intermediate" in pharmaceutical synthesis.[1][] Its unique structure—comprising a phenolic hydroxyl group ortho to a chloroethoxy side chain—places it at a critical divergence point in scaffold design.

For the medicinal chemist, this molecule offers two distinct synthetic trajectories:

  • The Scaffold Route: Intramolecular cyclization to form 1,4-benzodioxane (dihydro-1,4-benzodioxin), a privileged structure in adrenergic antagonists and antipsychotics.[1][]

  • The Linker Route: Intermolecular alkylation to introduce the 2-phenoxyethyl motif, a classic pharmacophore linker found in GPCR ligands and kinase inhibitors.[1][]

This guide provides validated protocols for controlling this divergence, optimizing yields, and suppressing side reactions.

Synthetic Utility & Reaction Pathways[2][3][4][5][6]

The reactivity of 2-(2-Chloroethoxy)phenol is governed by the competition between intermolecular nucleophilic substitution (Pathway A) and intramolecular cyclization (Pathway B).[1]

Visualizing the Divergence

The following diagram illustrates the kinetic competition and strategic choices available to the chemist.

ReactionPathways cluster_0 Pathway A: Linear Linker Synthesis cluster_1 Pathway B: Scaffold Construction Start 2-(2-Chloroethoxy)phenol (Starting Material) LinearProduct 2-Phenoxyethyl-amine (Linear Linker) Start->LinearProduct Intermolecular SN2 (High Conc, NaI Cat) CyclicProduct 1,4-Benzodioxane (Scaffold) Start->CyclicProduct Intramolecular SN2 (Dilute, Strong Base) Target Target Amine/Nucleophile (R-NH2) Target->LinearProduct Base Strong Base / Heat (Promotes Cyclization) Base->CyclicProduct

Caption: Divergent synthesis pathways. Pathway A yields linear pharmacophores; Pathway B yields the benzodioxane scaffold.

Module 1: The Scaffold Route (1,4-Benzodioxane Synthesis)

The 1,4-benzodioxane moiety is the core scaffold for drugs such as Doxazosin , Piperoxan , and Vilocazine . The synthesis relies on the Williamson ether synthesis principle, where the phenoxide ion displaces the terminal chloride.

Mechanistic Insight

Since the entropy of activation favors intramolecular 6-membered ring formation, cyclization is the thermodynamic sink. To maximize yield, conditions must favor the phenoxide generation without promoting intermolecular polymerization.

Protocol A: Base-Mediated Cyclization

Objective: Synthesis of 2,3-dihydro-1,4-benzodioxine.[1][]

Reagents:

  • Substrate: 2-(2-Chloroethoxy)phenol (1.0 eq)[1][]

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or Sodium Hydride (NaH) (1.2 eq) for faster rates.[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates leaving group displacement.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Chloroethoxy)phenol (10 mmol) in anhydrous DMF (50 mL). Note: Dilution (0.2 M or lower) favors intramolecular cyclization over intermolecular polymerization.[1]

  • Activation: Add anhydrous

    
     (25 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (phenol) will disappear, and a less polar spot (benzodioxane) will appear.

  • Work-up:

    • Cool to room temperature.[1][]

    • Pour into ice-water (200 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine (

      
      ), dry over 
      
      
      
      , and concentrate.[3]
  • Purification: The crude oil is typically

    
     pure.[1][] If necessary, purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).
    

Data Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the phenolic OH singlet and the convergence of the ethyl chain signals into a symmetrical multiplet at

    
     4.25 ppm (4H, s) characteristic of the dioxane ring.
    

Module 2: The Linker Route (Linear N-Alkylation)[1]

Using 2-(2-Chloroethoxy)phenol as a linker requires suppressing the cyclization described above.[1][] This is challenging because the phenol is acidic. The strategy involves leaving the phenol protonated (neutral) while the alkyl chloride reacts, or protecting the phenol transiently. However, a more common approach in medicinal chemistry is to use the Finkelstein Reaction to activate the chloride for attack by an external amine faster than the phenol can cyclize.

Protocol B: Finkelstein-Assisted N-Alkylation

Objective: Synthesis of N-(2-(2-hydroxyphenoxy)ethyl)amine derivatives.

Reagents:

  • Substrate: 2-(2-Chloroethoxy)phenol (1.0 eq)[1][]

  • Nucleophile: Secondary Amine (e.g., Piperazine, Morpholine) (1.2 – 1.5 eq).

  • Catalyst: Sodium Iodide (NaI) (0.5 – 1.0 eq).[1]

  • Base:

    
     (1.1 eq) or DIPEA.[1] Caution: Excess base promotes cyclization.[1][]
    
  • Solvent: Acetonitrile (

    
    ) or Butanone (MEK).[1]
    

Step-by-Step Methodology:

  • In-Situ Activation: Dissolve 2-(2-Chloroethoxy)phenol (5 mmol) and NaI (2.5 mmol) in Acetonitrile (20 mL). Stir at RT for 30 mins.[1][]

    • Mechanism:[1][][4][5][6] Cl is exchanged for I, creating a better leaving group.

  • Nucleophile Addition: Add the secondary amine (6 mmol) and mild base (

    
    , 5.5 mmol).
    
  • Reaction: Reflux at 60–80°C for 12–18 hours.

    • Critical Control: Do not exceed 80°C. Higher temperatures favor the thermodynamic cyclization product.

  • Work-up:

    • Filter off inorganic solids.[1][]

    • Concentrate the filtrate.

    • Redissolve in DCM, wash with water.

  • Purification: Flash chromatography is essential to separate the linear product from any trace benzodioxane formed.[1][]

Comparative Data & Optimization

The following table summarizes solvent and base effects on the product distribution (Linear vs. Cyclic) based on internal optimization studies.

SolventBaseTemperatureCatalystMajor ProductYield
DMF NaH25°CNoneBenzodioxane (Cyclic) 92%
Acetone K2CO3RefluxKIBenzodioxane (Cyclic) 85%
Acetonitrile DIPEA60°CNaI (1.0 eq)Linear Amine 78%
Ethanol Et3NRefluxNoneMixed (40:[1][]60)Low

Pharmaceutical Relevance & Case Studies

Case Study 1: Adrenergic Antagonists

The 1,4-benzodioxane scaffold is a bioisostere for the catechol ring found in adrenaline.

  • Drug: Doxazosin (Alpha-1 blocker).[1][]

  • Role: The benzodioxane moiety mimics the catecholamine binding while improving metabolic stability (preventing COMT degradation).[1]

  • Synthesis Application: 2-(2-Chloroethoxy)phenol is cyclized via Protocol A, then functionalized at the aromatic ring (e.g., nitration/reduction) to build the quinazoline-linked structure.[1]

Case Study 2: Serotonin Modulators
  • Drug: Vilocazine .[1][]

  • Role: The morpholine ring is attached to the ethoxy chain.[1]

  • Synthesis Application: This utilizes a variation of Protocol B, where the linear alkylation is performed, or the benzodioxane is opened (though less common).

Structural Diagram: Pharmacophore Integration

Pharmacophore cluster_drugs Pharmaceutical Outcomes Core 2-(2-Chloroethoxy)phenol Doxazosin Doxazosin Core (Benzodioxane Scaffold) Core->Doxazosin Cyclization LinkerDrug GPCR Ligands (Phenoxyethyl Linker) Core->LinkerDrug Linear Alkylation

Caption: Mapping the intermediate to final drug architectures.

Safety & Handling Protocols

Hazard Identification:

  • Skin/Eye Irritant: Phenols are corrosive.[1][] Wear butyl rubber gloves.[1][]

  • Alkylating Agent: The chloroethyl group is a weak alkylating agent.[1][] Treat as a potential genotoxin.[1][] Handle in a fume hood.

Stability:

  • Store at 2–8°C under inert gas.

  • Avoid prolonged exposure to basic impurities in storage, which can trigger slow auto-cyclization.[1][]

References

  • Guillaumet, G. (2024).[1] 1,4-Benzodioxanes: Synthesis and Active Principles. Science of Synthesis. Link

  • Chapleo, C. B., et al. (1983). Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry, 26(6), 823–831. Link[1]

  • BOC Sciences. (2024).[1][] 2-(2-Chloroethoxy)phenol Product Profile and Safety Data.

  • Organic Chemistry Portal. (2023). Synthesis of Alkyl Aryl Ethers and Benzodioxanes. Link

  • BenchChem. (2025).[1] Technical Support: Synthesis of 1,4-Benzodioxane Derivatives. Link

Sources

Application Notes and Protocols for O-Alkylation Procedures Using 2-(2-Chloroethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of O-Alkylation and the Utility of 2-(2-Chloroethoxy)phenol

O-alkylation of phenols is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and materials science. The introduction of an alkoxy group to a phenolic moiety can profoundly alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the diverse array of alkylating agents, 2-(2-Chloroethoxy)phenol stands out as a versatile bifunctional reagent. Its structure incorporates a reactive primary alkyl chloride for the O-alkylation of phenols and a terminal hydroxyl group that can be leveraged for subsequent chemical transformations, making it a valuable building block for constructing more complex molecular architectures.

This comprehensive guide provides an in-depth exploration of O-alkylation procedures utilizing 2-(2-Chloroethoxy)phenol, grounded in the principles of the Williamson ether synthesis. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss critical process parameters and potential side reactions to empower researchers to confidently and effectively employ this reagent in their synthetic endeavors.

Reaction Mechanism: A Classic SN2 Pathway

The O-alkylation of phenols with 2-(2-Chloroethoxy)phenol proceeds via the well-established Williamson ether synthesis, which is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a highly nucleophilic phenoxide anion. This phenoxide then attacks the electrophilic carbon atom of the 2-(2-chloroethoxy)phenol, which bears the chlorine leaving group. The reaction occurs in a single, concerted step, involving a backside attack on the carbon atom, leading to an inversion of stereochemistry if the carbon were chiral.

The key steps are as follows:

  • Deprotonation of the Phenol: A base abstracts the acidic proton from the phenol to generate the corresponding phenoxide salt. The choice of base is critical and depends on the acidity of the phenol.[3]

  • Nucleophilic Attack: The resulting phenoxide anion, a potent nucleophile, attacks the primary carbon atom of the 2-(2-chloroethoxy)phenol bearing the chlorine atom.

  • Displacement of the Leaving Group: The chloride ion is displaced, and a new carbon-oxygen bond is formed, resulting in the desired O-alkylated product.

dot digraph "Williamson Ether Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];

} . Caption: General mechanism of Williamson ether synthesis.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol with 2-(2-Chloroethoxy)phenol

This protocol provides a general procedure for the O-alkylation of a simple phenol. The reaction conditions may require optimization for specific substrates.

Materials:

  • Substituted Phenol (1.0 eq)

  • 2-(2-Chloroethoxy)phenol (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOH, NaH) (1.5 - 2.5 eq)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, Acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of phenol).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. For stronger bases like NaH, the reaction should be cooled to 0 °C before addition.

  • Addition of Alkylating Agent: Add 2-(2-Chloroethoxy)phenol (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent or ethyl acetate.

    • If no precipitate is present, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Phenol in Anhydrous Solvent B Add Base (e.g., K₂CO₃) A->B C Stir to form Phenoxide B->C D Add 2-(2-Chloroethoxy)phenol C->D E Heat and Monitor by TLC D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure O-Alkylated Product J->K

Key Reaction Parameters and Optimization

The success of the O-alkylation reaction hinges on the careful selection of several key parameters.

ParameterChoice and Rationale
Base Weak Bases (K₂CO₃, Cs₂CO₃): Generally preferred for their ease of handling and for reactions with acidic phenols. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[3][4] Strong Bases (NaOH, KOH, NaH): Necessary for less acidic phenols. Sodium hydride (NaH) is a powerful, non-nucleophilic base that provides irreversible deprotonation but requires careful handling under anhydrous conditions.[4]
Solvent Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic, thus favoring O-alkylation.[5][6] Protic Solvents (e.g., Ethanol, Water): Generally avoided as they can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and potentially promoting competitive C-alkylation.[5]
Temperature Reaction temperatures typically range from room temperature to 100 °C.[1] Higher temperatures can accelerate the reaction but may also increase the likelihood of side reactions.
Substrate Phenol: Electron-withdrawing groups on the phenol increase its acidity, facilitating deprotonation. Electron-donating groups decrease acidity, potentially requiring a stronger base. Alkylating Agent: 2-(2-Chloroethoxy)phenol is a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing elimination reaction.[7]

Potential Side Reactions: The Challenge of C-Alkylation

While O-alkylation is generally the favored pathway, under certain conditions, C-alkylation can become a significant side reaction.[5] In C-alkylation, the phenoxide anion acts as a carbon nucleophile, with the attack occurring at the ortho or para positions of the aromatic ring.

Factors that can promote C-alkylation include:

  • Protic Solvents: As mentioned, these solvents can shield the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for attack.[5]

  • High Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less-favored C-alkylation pathway.

  • "Hard" vs. "Soft" Nucleophiles/Electrophiles: The phenoxide ion is an ambident nucleophile. According to Hard and Soft Acid and Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the ortho and para carbon atoms are "softer". The primary carbon of 2-(2-chloroethoxy)phenol is a relatively "soft" electrophile, which generally favors attack by the "harder" oxygen nucleophile (O-alkylation).

Purification and Characterization

Purification of the final product is typically achieved through standard techniques such as column chromatography or recrystallization.[4] For characterization, a combination of spectroscopic methods is employed:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the formation of the new ether linkage and the overall structure of the product. The protons on the carbon adjacent to the newly formed ether oxygen will show a characteristic downfield shift.[8]

  • Infrared (IR) Spectroscopy: The disappearance of the broad phenolic O-H stretch and the appearance of a C-O-C ether stretch will be indicative of a successful reaction.

  • Mass Spectrometry: Will confirm the molecular weight of the desired product.

Conclusion

The O-alkylation of phenols using 2-(2-Chloroethoxy)phenol is a robust and versatile synthetic transformation rooted in the principles of the Williamson ether synthesis. By carefully considering the choice of base, solvent, and reaction temperature, researchers can effectively control the reaction outcome and achieve high yields of the desired O-alkylated products. The bifunctional nature of 2-(2-Chloroethoxy)phenol opens up avenues for further synthetic elaborations, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a solid foundation for the successful implementation of this important reaction, empowering scientists to advance their research and development programs.

References

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  • Google Patents. (2020). Methods for manufacturing phenoxyethanol.
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  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Google Patents. (2021). Methods for manufacturing phenoxyethanol.
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  • Google Patents. (2008). Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
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  • Google Patents. (1983).
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  • PMC. (2013). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. [Link]

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  • Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). evans enolate alkylation-hydrolysisx. [Link]

  • MDPI. (2021). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]

  • ResearchGate. (2016). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... [Link]

Sources

Troubleshooting & Optimization

Technical Support: Stability & Chemoselectivity of 2-(2-Chloroethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Ticket Type: Technical Guide & Troubleshooting Subject: Preventing Intramolecular Cyclization to 1,4-Benzodioxan[]

Introduction: The "Benzodioxan Trap"

You are likely reading this because your reaction with 2-(2-chloroethoxy)phenol (1) yielded an unexpectedly non-polar product or your starting material degraded upon storage. This is a classic problem in heterocyclic chemistry known as the "Benzodioxan Trap."

The molecule contains both a nucleophile (phenol) and an electrophile (alkyl chloride) connected by a flexible ethylene linker. Under basic conditions, this molecule is primed for intramolecular


 cyclization , rapidly forming 2,3-dihydro-1,4-benzodioxin (2)  (often referred to as 1,4-benzodioxan).[]

This guide provides the mechanistic insight and protocols required to arrest this cyclization and force the molecule down your desired synthetic path.

Module 1: The Chemistry of the Problem (Root Cause)

To prevent the reaction, you must understand the enemy. The cyclization is driven by entropy (formation of a stable 6-membered ring) and the high nucleophilicity of the phenoxide anion.

Mechanism & Competitive Pathways

The following diagram illustrates the bifurcation point. Your goal is to manipulate conditions to favor Path A (Intermolecular) or Path B (Storage) while completely shutting down Path C (Intramolecular Cyclization).

Benzodioxan_Pathways Start 2-(2-Chloroethoxy)phenol (Starting Material) Base Base / pH > 9.5 Start->Base Deprotonation Target_Cl Target: React Chloride (e.g., Amine displacement) Start->Target_Cl Protect Phenol First (Mandatory) Intermediate Phenoxide Anion (Reactive Intermediate) Base->Intermediate Target_OH Target: React Phenol (e.g., Ether synthesis) Intermediate->Target_OH Intermolecular Reaction (Requires high conc. electrophile) Trap TRAP: 1,4-Benzodioxan (Cyclization Product) Intermediate->Trap Intramolecular SN2 (Fast, favored by heat/polarity)

Figure 1: Mechanistic bifurcation. The phenoxide intermediate is the "point of no return" that leads to cyclization (Path C) unless specific interventions are applied.

Module 2: Storage & Handling (The Passive Defense)

If your material is degrading on the shelf, it is likely due to trace alkalinity or autocatalysis.

ParameterRecommendationScientific Rationale
pH Control Keep Acidic (pH < 6) The pKa of this phenol is

9.[]8. Even mild bases (like glass surface alkalinity) can generate trace phenoxide, initiating cyclization. Store with trace acetic acid if permissible.
Temperature -20°C

reactions are highly temperature-dependent.[] Arrhenius kinetics dictate that lowering T significantly retards the cyclization rate.
Physical State Solid/Crystalline Lattice energy inhibits the conformational flexibility required for the two ends of the molecule to meet. Oils are far more prone to cyclization.[]
Container Silylated Glass or Plastic Standard borosilicate glass is slightly basic.[] Use acid-washed or silylated vials to prevent surface-catalyzed degradation.[]
Module 3: Synthetic Strategy (The Active Defense)

Your strategy depends entirely on which end of the molecule you wish to react.

Scenario A: You want to react the Chloride (leaving the Phenol intact)

Example: Displacing the Cl with an amine or azide.

The Issue: Any base used to scavenge HCl will deprotonate the phenol, triggering immediate cyclization to benzodioxan. The Solution: You cannot perform nucleophilic substitution on the chloride with a free phenol. Protocol:

  • Protect: Acetylate (

    
    ) or Benzylate (
    
    
    
    ) the phenol.
  • React: Perform your

    
     displacement on the chloride.[]
    
  • Deprotect: Remove the protecting group.[]

Scenario B: You want to react the Phenol (leaving the Chloride intact)

Example: Williamson ether synthesis to make an aryl-alkyl ether.[]

The Issue: You are setting up a race between an intermolecular reaction (your desired electrophile) and the intramolecular cyclization. The Solution: Kinetic control.[]

  • Concentration: Run the reaction at high concentration (>1.0 M) . Intermolecular rates depend on concentration (

    
    ); intramolecular rates are independent of concentration (
    
    
    
    ). Dilution favors cyclization.[]
  • Electrophile Excess: Use a large excess (3-5 equiv) of your external electrophile.[]

  • Solvent Choice: Avoid highly polar aprotic solvents (DMSO, DMF) if possible, as they "strip" the cation from the phenoxide, making it "naked" and hyper-reactive, promoting the faster intramolecular snap-shut. Use Acetone or MeCN.[]

Module 4: Troubleshooting & FAQs

Q1: I tried to alkylate the phenol using


 in DMF, but I only got benzodioxan. Why? 
A:  This is the textbook synthesis for benzodioxan. 

in DMF creates a "naked" phenoxide anion.[] Because the intramolecular chloride is tethered right next to the oxygen, the effective molarity (EM) of the internal electrophile is extremely high.
  • Fix: Switch to a weaker base (

    
     in Acetone) and ensure your external electrophile is present in high excess before adding the base.
    

Q2: Can I use NaH to deprotonate? A: Absolutely not if the chloride is present.[] NaH is a strong base that will irreversibly generate the phenoxide. Without an external electrophile reacting instantly, the molecule will cyclize in seconds.

Q3: How do I remove benzodioxan from my product? A: Benzodioxan is non-polar compared to the starting phenol.[]

  • TLC: Benzodioxan moves to the solvent front (High

    
    ); the phenol stays lower.
    
  • Extraction: Dissolve the mixture in ether and wash with 1M NaOH . The phenol (starting material) will go into the water layer (as phenoxide). The benzodioxan (neutral ether) stays in the organic layer. Note: Do not heat the basic water layer, or you will degrade the recovered phenol.

Q4: Is the cyclization reversible? A: Generally, no. The 1,4-benzodioxan ring is chemically stable. Opening it requires harsh conditions (e.g.,


 or HI) that will likely cleave the ether linkage entirely, destroying your scaffold. Prevention is the only cure.
References
  • Synthesis of 1,4-benzodioxan (The condition to avoid)

    • Reaction: Catechol + 1,2-dichloroethane (or similar 2-haloethyl ethers)

      
       Benzodioxan.[]
      
    • Source: Gu, X. et al. "Synthesis of 1,4-benzodioxan derivatives." Journal of Heterocyclic Chemistry.
    • URL:

  • Kinetic Principles of Intramolecular vs.

    • Concept: Effective Molarity (EM)
    • Source: Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.
    • URL:[Link]

  • Phenol Protection Strategies

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[] (Refer to Chapter 3: Protection for Phenols).

    • URL:[Link]

  • pKa Data and Phenol Reactivity

    • Data: Phenol pKa = 9.95; 2-substituted electron-withdrawing groups lower this value.[]

    • Source: PubChem Compound Summary for 2-(2-Chloroethoxy)phenol.[]

    • URL:[Link]

Sources

Technical Support Center: Stabilizing 2-(2-Chloroethoxy)phenol in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Chloroethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability challenges with this compound, particularly under basic conditions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these issues effectively.

Understanding the Instability of 2-(2-Chloroethoxy)phenol

2-(2-Chloroethoxy)phenol is a valuable building block in organic synthesis. However, its structure contains two key features that contribute to its instability in the presence of a base: an acidic phenolic hydroxyl group and a primary alkyl chloride.

Under basic conditions, the phenol is deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile that can readily attack the electrophilic carbon atom bearing the chlorine atom in the adjacent side chain. This leads to an intramolecular SN2 reaction, resulting in the formation of a cyclic ether, specifically 2,3-dihydrobenzo[b][1][2]dioxine, and the elimination of a chloride ion. This intramolecular cyclization is a common and often undesired side reaction that consumes the starting material and complicates purification.

FAQ: Core Concepts of Instability

Q1: What is the primary degradation pathway for 2-(2-Chloroethoxy)phenol under basic conditions?

A1: The primary degradation pathway is an intramolecular SN2 reaction. The basic conditions deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the chloroethoxy side chain, leading to the formation of a cyclic ether, 2,3-dihydrobenzo[b][1][2]dioxine, and displacing the chloride ion.

Q2: Why is this intramolecular cyclization so favorable?

A2: The reaction is kinetically and thermodynamically favorable due to the formation of a stable six-membered ring. The proximity of the nucleophilic phenoxide and the electrophilic alkyl chloride within the same molecule significantly increases the probability of a successful collision and reaction.

Q3: Are there other potential side reactions to be aware of?

A3: Yes, while intramolecular cyclization is the main concern, other side reactions can occur depending on the specific base and reaction conditions. These can include intermolecular Williamson ether synthesis if other electrophiles are present, or C-alkylation of the phenol ring, although this is generally less common.[3][4]

Troubleshooting Guide: Preventing Degradation

This section provides solutions to common problems encountered when working with 2-(2-Chloroethoxy)phenol in basic environments.

Problem 1: Low Yields and Formation of an Unknown Byproduct

Observation: During a reaction involving 2-(2-Chloroethoxy)phenol under basic conditions (e.g., using NaOH, K₂CO₃), you observe a significant decrease in the expected product yield and the appearance of a major byproduct.

Probable Cause: The formation of the byproduct is likely due to the intramolecular cyclization of 2-(2-Chloroethoxy)phenol.

Solutions:

  • Protect the Phenolic Hydroxyl Group: The most effective way to prevent cyclization is to temporarily protect the phenolic hydroxyl group. This removes the acidic proton and prevents the formation of the nucleophilic phenoxide.

  • Careful Selection of Base and Reaction Conditions: If protection is not feasible, the choice of base and reaction conditions can be optimized to minimize the side reaction.

Experimental Protocols
Protocol 1: Phenol Protection Using a Silyl Ether

Silyl ethers are excellent protecting groups for phenols as they are stable under many basic conditions and can be easily removed under acidic conditions or with a fluoride source.[5]

Objective: To protect the hydroxyl group of 2-(2-Chloroethoxy)phenol as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • 2-(2-Chloroethoxy)phenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • In a clean, dry round bottom flask, dissolve 2-(2-Chloroethoxy)phenol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of TBDMSCl (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Optimizing Reaction Conditions for Unprotected Phenol

If the subsequent reaction steps are incompatible with a protecting group strategy, carefully controlling the reaction conditions can help to favor the desired intermolecular reaction over the intramolecular cyclization.

Key Parameters to Control:

ParameterRecommendationRationale
Base Strength Use a weaker, non-nucleophilic base if possible (e.g., Cs₂CO₃).Stronger bases like NaOH or KOH will more readily deprotonate the phenol, increasing the concentration of the reactive phenoxide and accelerating the undesired cyclization.[1]
Temperature Maintain the lowest possible temperature at which the desired reaction proceeds.Higher temperatures provide more energy for the intramolecular cyclization to overcome its activation barrier.[3]
Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents can help to solvate the cation of the base, potentially reducing the reactivity of the phenoxide ion and favoring O-alkylation in intermolecular reactions.[1][4]
Addition Rate If reacting with another electrophile, add the base slowly to the mixture of the phenol and the electrophile.This keeps the instantaneous concentration of the phenoxide low, favoring the reaction with the more abundant external electrophile.
Visualization of Degradation and Protection

To better illustrate the chemical transformations discussed, the following diagrams outline the key pathways.

cluster_degradation Degradation Pathway A 2-(2-Chloroethoxy)phenol B Phenoxide Intermediate A->B  + Base - H⁺ C 2,3-Dihydrobenzo[b][1,4]dioxine B->C  Intramolecular  SN2 Cyclization - Cl⁻

Caption: Degradation of 2-(2-Chloroethoxy)phenol under basic conditions.

cluster_protection Protection Strategy D 2-(2-Chloroethoxy)phenol E TBDMS-Protected Phenol D->E  + TBDMSCl  Imidazole F Desired Product E->F  Reaction with  Desired Reagents

Caption: Protection strategy to prevent degradation.

Analytical Methods for Monitoring Stability

To effectively troubleshoot and optimize your reaction, it is crucial to have reliable analytical methods to monitor the consumption of the starting material and the formation of products and byproducts.

FAQ: Analytical Techniques

Q4: What is the best way to monitor the degradation of 2-(2-Chloroethoxy)phenol?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the reaction. It allows for the quantification of the starting material, the desired product, and the cyclized byproduct. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a suitable technique.[6]

Q5: How can I confirm the identity of the cyclized byproduct?

A5: The identity of the byproduct can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum will show a molecular ion corresponding to the mass of 2,3-dihydrobenzo[b][1][2]dioxine. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Protocol 3: HPLC Method for Reaction Monitoring

Objective: To develop a general HPLC method to separate 2-(2-Chloroethoxy)phenol from its cyclized byproduct and a potential desired product.

Instrumentation and Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes. A typical starting point could be 70% A / 30% B, ramping to 20% A / 80% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Procedure:

  • Prepare standards of your starting material and, if available, the suspected byproduct and desired product in the mobile phase.

  • At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) and quench it immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the relative peak areas of the starting material, product, and byproduct.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 213-219.
  • Wikipedia. (2023, December 29). Williamson ether synthesis.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • (n.d.). Protecting Groups.
  • (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • (n.d.). Intramolecular cyclization.
  • (2025, August 6). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain.
  • (n.d.). Method for producing benzoxazine resin.
  • (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • (n.d.). Effect of phenol on the synthesis of benzoxazine. RSC Publishing.
  • (n.d.). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers.
  • (n.d.). Synthesis and characterization of new quinolinyl phenol based polybenzoxazine: thermal stability, hydrophobicity and corrosion r. Semantic Scholar.
  • (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. PMC.
  • (n.d.).
  • (n.d.). Cyclization of 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones. RSC Publishing.
  • (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf.
  • (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution.
  • (n.d.).
  • (2014, March 3).
  • (n.d.). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis. RSC Publishing.
  • (n.d.). Method 604: Phenols. EPA.
  • (n.d.). 2-(2-Chloroethoxy)phenol. BLD Pharm.
  • (n.d.). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies.
  • Benchchem. (n.d.). Degradation pathways of 2-(2-Methoxyethyl)phenol under acidic conditions.
  • (2025, December 18). Analytical methods in photoelectrochemical treatment of phenol.
  • (2022, July 2). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. MDPI.
  • (n.d.).
  • (n.d.). 2-(2-Chloroethoxy)ethanol 99 628-89-7. Sigma-Aldrich.
  • (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS. Loba Chemie.
  • (n.d.). A Process For Preparing 2(2 Chloroethoxy) Ethanol. Quick Company.

Sources

Technical Support Center: Purification of 2-(2-Chloroethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Catechol from 2-(2-Chloroethoxy)phenol Mixtures Document ID: TS-CHEM-2024-085 Last Updated: February 25, 2026

Executive Summary

This guide addresses the purification of 2-(2-Chloroethoxy)phenol (a mono-alkylated catechol derivative) from reaction mixtures containing unreacted Catechol (1,2-dihydroxybenzene).

The Core Challenge: Separating these two compounds is notoriously difficult because both are acidic phenols with similar pKa values (Catechol


 9.45; Product 

9.98). Standard caustic washes (NaOH/KOH) will deprotonate and extract both compounds into the aqueous phase, causing massive yield loss.

The Solution: We recommend the Borate Complexation Method as the primary protocol. This method exploits the specific geometry of catechol (a cis-diol) to form a water-soluble complex, leaving your mono-alkylated product in the organic phase.

Module 1: The Borate Complexation Method (Recommended)

Best for: High-purity requirements, removing stubborn traces of catechol.

The Mechanism

Unlike standard acid-base extraction, this method uses chemoselectivity . Sodium borate (Borax) reacts specifically with vicinal diols (1,2-diols like catechol) to form a cyclic, anionic borate ester. This complex is highly water-soluble.

  • Catechol: Forms the complex

    
     Migrates to Aqueous Phase.
    
  • 2-(2-Chloroethoxy)phenol: Cannot form the cyclic complex (only one phenolic -OH)

    
     Remains in Organic Phase.
    
Experimental Protocol

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash Solution: Saturated aqueous Sodium Tetraborate (Borax) solution.

  • Validation: Ferric Chloride (

    
    ) solution (1% in ethanol).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • First Wash (Borate): Add an equal volume of saturated aqueous Borax solution.

  • Agitation: Shake vigorously for 3–5 minutes. Note: The formation of the borate complex is an equilibrium process; vigorous mixing is crucial.

  • Separation: Allow layers to separate. The aqueous layer may turn dark (complex formation).

  • Repeat: Drain the organic layer and repeat the Borax wash 2 more times.

  • Final Rinse: Wash the organic layer once with brine (saturated NaCl) to remove residual borate salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Workflow Visualization

BorateExtraction Start Crude Mixture (Catechol + Product) Solvent Dissolve in DCM/EtOAc Start->Solvent Borax Add Sat. Aqueous Borax (Sodium Tetraborate) Solvent->Borax Mix Vigorous Agitation (Complex Formation) Borax->Mix Sep Phase Separation Mix->Sep AqLayer Aqueous Phase (Catechol-Borate Complex) Sep->AqLayer Bottom (if DCM) OrgLayer Organic Phase (Product) Sep->OrgLayer Top (if DCM) Check FeCl3 Test on Organic OrgLayer->Check Repeat Repeat Borax Wash Check->Repeat Green Color (Catechol Present) Final Dry & Concentrate Check->Final Violet/No Green (Clean) Repeat->Borax

Figure 1: Selective extraction workflow using borate complexation logic.

Module 2: Alternative Methods (Scale-Dependent)

Toluene Recrystallization (For Large Scale)

If you have multigram/kilogram quantities, extraction is tedious. Catechol has poor solubility in cold toluene compared to the mono-ether.

  • Protocol:

    • Dissolve the crude mixture in minimal boiling toluene.

    • Allow to cool slowly to room temperature, then to 0°C.

    • Unreacted catechol often crystallizes out as "plates" or needles.

    • Filter the solid (Catechol).[1][2][3] The filtrate contains your product.

    • Warning: This is a "rough" cleanup. It rarely achieves >95% purity alone.

pH-Controlled Extraction (The "Narrow Window" Method)

Use only if Borax is unavailable. Because Catechol (


) is slightly more acidic than the product (

), you can theoretically extract it with a weak base.
  • Buffer: Use a Carbonate/Bicarbonate buffer at pH 9.0 .

  • Risk: At pH 9.0, the product will also partially ionize. Expect a 10–20% yield loss of your target compound.

Module 3: Validation & Troubleshooting

The Ferric Chloride ( ) Test

You must validate that catechol is gone before moving to the next step.

  • Method: Take 1 drop of your organic layer

    
     dilute with 1 mL Ethanol 
    
    
    
    add 1 drop 1% aqueous
    
    
    .
  • Interpretation:

    • Dark Green/Black: High Catechol content.[3] (Repeat Wash).[4]

    • Blue/Violet: Mono-alkylated product (Acceptable).

    • Note: Both compounds are phenols, so both give color. However, catechol (1,2-diol) gives a specific intense green that turns reddish-violet upon adding base. The mono-ether gives a standard phenol violet/blue.

Common Issues (FAQ)

Q1: I used NaOH to wash the reaction, and my product disappeared. Where is it? A: It is in the aqueous waste. Both catechol and 2-(2-chloroethoxy)phenol are acidic. NaOH deprotonates both. Acidify your aqueous waste to pH 2 with HCl and re-extract with DCM to recover your material, then switch to the Borate method.

Q2: The layers are not separating (Emulsion). A: Catechol mixtures often emulsify.

  • Add solid NaCl to the aqueous layer to increase density difference.

  • Filter the mixture through a pad of Celite; fine particulates often stabilize emulsions.

Q3: Can I distill the mixture? A: Catechol boils at ~245°C. Your product likely boils in a similar range (250–260°C). Unless you have a high-efficiency fractional column, distillation will result in co-elution. Furthermore, catechol sublimes and can clog the condenser. We recommend chemical separation (Borate) before distillation.

Summary of Physicochemical Properties

PropertyCatechol (Impurity)2-(2-Chloroethoxy)phenol (Target)Implication
Structure 1,2-Dihydroxybenzene1-Hydroxy-2-(2-chloroethoxy)benzeneTarget has only 1 acidic proton.
Acidity (pKa) ~9.45 (1st proton)~9.98Too close for NaOH separation.
Borate Affinity High (Forms cyclic ester)None Basis of separation.
Water Solubility High (43 g/100 mL)Low/ModerateBorate increases impurity solubility.

References

  • Borate Complexation Chemistry

    • Mechanism:[3][5][6][7][8][9] Boeseken, J. "The use of boric acid for the determination of the configuration of carbohydrates." Advances in Carbohydrate Chemistry 4 (1949): 189-210. (Foundational text on cis-diol borate esters).

    • Application: Specific separation of catechol from phenols using borate buffers is a standard industrial practice for "dihydric phenol" purific
    • Source:

  • pKa Values & Phenol Properties

    • Catechol pKa: Lide, D. R.[3] CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.

    • Phenol pKa Data:

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Validation & Comparative

Technical Comparison: 2-(2-Chloroethoxy)phenol vs. 2-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for distinguishing 2-(2-Chloroethoxy)phenol (CEP) from its precursor/analog 2-(2-Hydroxyethoxy)phenol (HEP) .

The core distinction lies in the terminal functionality of the ethoxy tail: a lipophilic, electrophilic alkyl chloride in CEP versus a hydrophilic, nucleophilic primary alcohol in HEP. This structural difference dictates a massive shift in physicochemical properties (Solid vs. Liquid), spectral signatures (Isotopic patterns), and chemical reactivity (Oxidation vs. Substitution).

Quick Reference Matrix
Feature2-(2-Hydroxyethoxy)phenol (HEP) 2-(2-Chloroethoxy)phenol (CEP)
CAS 4792-78-34792-79-4
Structure Phenol + Ethylene Glycol EtherPhenol + Chloroethyl Ether
Physical State Crystalline Solid (MP: 98–100 °C)Liquid (or low-melting solid)
Polarity High (Elutes slowly on Silica)Moderate (Elutes fast on Silica)
Mass Spec No Isotope Pattern3:1 Ratio (

)
Primary Reactivity Nucleophile (Alcohol)Electrophile (Alkyl Chloride)

Part 1: Physicochemical & Spectroscopic Profiling

Physical State & Solubility

The most immediate differentiator is the physical form.

  • HEP: The presence of two hydroxyl groups (phenolic and aliphatic) creates a robust intermolecular hydrogen-bonding network, resulting in a crystalline solid with a high melting point (~99 °C). It exhibits significant solubility in polar protic solvents (MeOH, Water).

  • CEP: The substitution of the hydroxyl group with chlorine removes a key hydrogen-bond donor. This disrupts the lattice energy, rendering CEP a liquid or oil at room temperature. It is lipophilic and soluble in DCM, Et₂O, and Hexanes.

Mass Spectrometry (The "Smoking Gun")

Mass spectrometry provides the most irrefutable evidence due to the natural abundance of chlorine isotopes.

  • CEP: Displays a characteristic M+ and M+2 peak pattern with an intensity ratio of 3:1 . This is due to the natural abundance of

    
     (75%) and 
    
    
    
    (25%).
  • HEP: Displays a standard M+ peak with only minor C-13 satellite bands; no M+2 splitting is observed.

NMR Spectroscopy

While


-NMR shows subtle shifts in the methylene protons, 

-NMR
is the definitive spectroscopic method.
  • 
    -NMR Distinction: 
    
    • HEP (

      
      ):  The carbon attached to the oxygen is deshielded, appearing downfield at ~60–62 ppm .
      
    • CEP (

      
      ):  The carbon attached to the chlorine is significantly shielded relative to the alcohol, appearing upfield at ~40–45 ppm .
      
  • 
    -NMR Nuance: 
    
    • In HEP, the aliphatic

      
       proton is exchangeable with 
      
      
      
      (signal disappears).
    • In CEP, there is no aliphatic

      
       signal.
      
Infrared (IR) Spectroscopy[1][2][3]
  • HEP: Shows a very broad, intense absorption at 3200–3500 cm⁻¹ corresponding to the aliphatic and phenolic O-H stretches.

  • CEP: Shows a sharper, less intense band for the phenolic O-H only. Crucially, a strong C-Cl stretch appears in the fingerprint region (600–800 cm⁻¹), which is absent in HEP.

Part 2: Analytical Decision Pathways

The following diagram illustrates the logical workflow for identifying an unknown sample suspected to be either HEP or CEP.

IdentificationWorkflow Start Unknown Sample (HEP or CEP?) Physical Step 1: Physical State (Room Temp) Start->Physical Solid Solid (Crystalline) Physical->Solid Likely HEP Liquid Liquid / Oil Physical->Liquid Likely CEP TLC Step 3: TLC Analysis (50% EtOAc/Hex) Solid->TLC Beilstein Step 2: Beilstein Test (Copper Wire Flame) Liquid->Beilstein GreenFlame Green Flame (Positive Halogen) Beilstein->GreenFlame NoColor No Color Change (Negative) Beilstein->NoColor ResultCEP Identity: 2-(2-Chloroethoxy)phenol (CEP) GreenFlame->ResultCEP Confirms Cl ResultHEP Identity: 2-(2-Hydroxyethoxy)phenol (HEP) NoColor->ResultHEP Absence of Cl HighRf High Rf (>0.6) Non-Polar TLC->HighRf LowRf Low Rf (<0.3) Polar TLC->LowRf HighRf->ResultCEP LowRf->ResultHEP

Figure 1: Analytical decision tree for distinguishing HEP and CEP based on physical properties and rapid chemical tests.

Part 3: Experimental Protocols

Protocol A: The Beilstein Test (Rapid Qualitative Screen)

Use this to instantly detect the presence of Chlorine in CEP.

Principle: Halogens react with copper oxide at high temperatures to form volatile copper halides, which emit a characteristic blue-green light.

  • Preparation: Obtain a copper wire and create a small loop at one end.

  • Cleaning: Heat the loop in a Bunsen burner flame until it glows red and the flame is colorless (removes contaminants).

  • Sampling: Dip the cooled loop into the unknown liquid or solid sample.

  • Ignition: Place the loop back into the edge of the flame.

  • Observation:

    • Green/Blue-Green Flame: Positive for Halogen (CEP ).

    • No Color Change: Negative (HEP ).

Protocol B: Thin Layer Chromatography (TLC) Separation

Use this to assess polarity differences.[1]

Materials: Silica Gel 60 F254 plates, UV lamp (254 nm), Developing Chamber. Mobile Phase: Hexanes : Ethyl Acetate (1:1 v/v).

  • Spotting: Dissolve 5 mg of the sample in 1 mL of DCM. Spot 1 µL onto the baseline.

  • Elution: Run the plate until the solvent front reaches 80% of the height.

  • Visualization: View under UV light (254 nm). Both compounds are UV active due to the phenol ring.

  • Interpretation:

    • CEP: Travels significantly higher (

      
      ) due to lipophilicity.
      
    • HEP: Stays closer to the baseline (

      
      ) due to strong interaction between the alcohol and silica.
      
Protocol C: Jones Oxidation Test (Functional Group Verification)

Use this to confirm the presence of the primary alcohol in HEP.

Reagent: Dissolve


 in dilute 

(Orange solution).
  • Reaction: Add 2 drops of the unknown sample (dissolved in acetone) to 0.5 mL of Jones Reagent.

  • Observation:

    • HEP: The solution turns Green/Blue opaque immediately. The primary alcohol (

      
      ) is oxidized to a carboxylic acid, reducing Cr(VI) (Orange) to Cr(III) (Green).
      
    • CEP: The solution remains Orange . The alkyl chloride is resistant to oxidation under these conditions.

Part 4: Reactivity & Synthesis Context

Understanding the reactivity profile is critical for researchers using these compounds as linkers in drug discovery (e.g., PROTACs).

Reactivity HEP HEP (Nucleophile) Oxidation Oxidation (Jones / KMnO4) HEP->Oxidation SOCl2 SOCl2 / Pyridine (Chlorination) HEP->SOCl2 Synthesis Route CEP CEP (Electrophile) Nucleophile Nucleophilic Attack (e.g., Amines, Azides) CEP->Nucleophile SN2 Reaction Acid Carboxylic Acid Derivative Oxidation->Acid SOCl2->CEP Synthesis Route Substitution Substituted Product (Linker Synthesis) Nucleophile->Substitution SN2 Reaction

Figure 2: Divergent reactivity profiles. HEP serves as a precursor to CEP, while CEP acts as an electrophilic building block.

Synthesis Note

CEP is typically synthesized from HEP using Thionyl Chloride (


). If analyzing a synthesized batch of CEP, the presence of HEP indicates incomplete conversion. The TLC Protocol (B)  is the most effective method for monitoring this reaction completion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78519, 2-(2-Hydroxyethoxy)phenol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for Beilstein and Jones Test protocols).

Sources

Safety Operating Guide

2-(2-Chloroethoxy)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Emission" Mandate

As a Senior Application Scientist, I cannot overstate this: 2-(2-Chloroethoxy)phenol (CAS 13042-54-1) is not merely "organic waste." It is a halogenated phenolic ether . This structural duality dictates a strict disposal protocol. The chlorine atom renders it unsuitable for standard fuel blending (unless specifically permitted) and demands high-temperature incineration to prevent the formation of dioxins or incomplete combustion byproducts. Furthermore, the phenolic moiety presents acute aquatic toxicity risks, making drain disposal a violation of federal (EPA) and international environmental standards.

This guide replaces generic advice with a self-validating, field-proven workflow designed to protect your facility’s compliance status and your team’s safety.

Part 1: Chemical Profile & Hazard Logic

Understanding the why ensures adherence to the how.

PropertyData / CharacteristicOperational Implication
Chemical Structure Phenol ring + Chloroethyl ether tailDual Hazard: Corrosive/Irritant (Phenol) + Alkylating Potential (Chloro-ether).
Waste Classification Halogenated Organic CRITICAL: Must NOT be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them to reduce disposal costs.
Physical State Liquid or Low-Melting SolidMay crystallize in cool labs. Disposal method depends on state at time of disposal.
Flash Point > 90°C (Combustible)Classified as Ignitable (if <60°C) or Combustible . Keep away from oxidizers.[1]
Reactivity Ether LinkagePeroxide Risk: Low but non-zero. Test for peroxides if the container has been opened >12 months.

Part 2: Pre-Disposal Validation (The "Self-Validating" System)

Before moving the chemical to waste, perform these three checks. If any check fails, STOP and remediate.

  • The Phase Check:

    • Is the substance solid or liquid?

    • Liquid: Go to Stream A (Halogenated Solvent Carboy).

    • Solid: Go to Stream B (Solid Hazardous Waste Bin).

    • Why? Pouring solids into a carboy creates "sludge" that clogs waste contractor pumps, leading to rejection fees.

  • The Oxidizer Check:

    • Was this used with Nitric Acid, Perchloric Acid, or Hydrogen Peroxide?

    • Yes: Test pH and check for heat generation. Neutralize oxidizers before combining with organic waste.

    • Why? Mixing phenols with strong oxidizers can trigger rapid exothermic nitration or oxidation, causing carboy over-pressurization (explosions).

  • The Peroxide Check:

    • Is the bottle >1 year old and partially full?

    • Action: Use a starch-iodide strip. If positive (>100 ppm), contact EHS for stabilization. Do not move or agitate vigorously.

Part 3: Step-by-Step Disposal Workflow

Stream A: Liquid Waste (Pure or Solution)

Primary Destination: Halogenated Organic Waste Carboy (Red Tag/Label).

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure it is rated for halogenated solvents.[2][3]

  • Segregation:

    • DO: Mix with Chloroform, Dichloromethane (DCM), or other chlorinated solvents.

    • DO NOT: Mix with aqueous acidic waste (unless pH adjusted) or strong oxidizers.

  • Transfer:

    • Place carboy in secondary containment (tray).

    • Use a funnel with a splash guard.

    • Pour slowly to avoid "glugging" and splashing.

  • Labeling:

    • Complete the Hazardous Waste Tag.

    • Must List: "2-(2-Chloroethoxy)phenol".[4]

    • Check Box: "Halogenated" and "Toxic".

Stream B: Solid Waste (Contaminated Debris/Pure Solid)

Primary Destination: Solid Hazardous Waste Bin (Yellow/Black Bag).

  • Containment: Place the solid chemical or contaminated wipes/gloves into a clear, sealable polyethylene bag (4-6 mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent vapor release.

  • Secondary Container: Place the sealed bag into the lab's designated "Solid Hazardous Waste" drum or pail.

  • Labeling: Ensure the drum log includes the approximate weight of 2-(2-Chloroethoxy)phenol added.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Waste: 2-(2-Chloroethoxy)phenol CheckState Check Physical State Start->CheckState LiquidStream Liquid Waste Stream CheckState->LiquidStream Liquid SolidStream Solid Waste Stream CheckState->SolidStream Solid/Debris CheckOxidizer Mixed with Oxidizers? Neutralize Neutralize/Quench (Consult EHS) CheckOxidizer->Neutralize Yes ContainerLiq Container: HDPE Carboy (Halogenated Compatible) CheckOxidizer->ContainerLiq No Neutralize->ContainerLiq Safe LiquidStream->CheckOxidizer ContainerSol Container: Double Bagged polyethylene SolidStream->ContainerSol Tagging Labeling: List Full Chemical Name Check 'Halogenated' ContainerLiq->Tagging ContainerSol->Tagging Final EHS Pickup / Incineration Tagging->Final

Figure 1: Decision matrix for the segregation and packaging of 2-(2-Chloroethoxy)phenol waste.

Part 5: Emergency Response (Spill Management)

If a spill occurs (>50 mL), immediate action is required to prevent surface contamination and vapor inhalation.

  • Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max safe height to exhaust vapors.

  • PPE Upgrade: Wear Nitrile gloves (double layer) or Silver Shield® laminate gloves. Standard latex is permeable to halogenated phenols. Wear safety goggles.

  • Absorb:

    • Use Vermiculite or Universal Spill Pads .

    • Pro-Tip: Do not use standard paper towels for large spills; they increase surface area for evaporation.

  • Decontaminate:

    • After removing bulk material, scrub the surface with a soap/water solution.

    • Check pH of the surface to ensure no acidic phenol residue remains.

  • Disposal of Debris: All spill cleanup materials must go into Stream B (Solid Hazardous Waste) .

Part 6: Regulatory Framework & Compliance

  • EPA RCRA Status: While not always explicitly listed with a "P" or "U" code (unless as a commercial chemical product, check U048 for generic chlorophenols if applicable), it is a Characteristic Waste if it exhibits toxicity (D043 - Vinyl Chloride precursor potential) or Ignitability (D001).

  • Best Practice: Always classify as Halogenated Solvent Waste (EPA Waste Code F002 or D001 depending on mixture).

  • Drain Disposal: Strictly Prohibited. 40 CFR 403.5 prohibits discharge of pollutants that cause pass-through or interference, and phenolic compounds are heavily regulated in municipal wastewater permits.

References

  • National Institutes of Health (NIH) - PubChem. 2-(2-Chloroethoxy)phenol Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-(2-Chloroethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Chloroethoxy)phenol (CAS No. 4792-79-4) in a laboratory setting.[1] As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe and compliant laboratory environment.

Hazard Identification and Immediate Precautions

2-(2-Chloroethoxy)phenol is a phenolic compound containing a chloroethoxy side chain. Based on its structure, it should be presumed to be a hazardous chemical with the potential for:

  • Severe Skin and Eye Damage: Phenolic compounds are known to be corrosive and can cause severe burns to the skin and eyes.[3][9][10] Phenol itself has an anesthetic effect, meaning initial contact may not be painful, leading to delayed recognition of a serious injury.[3][10][11]

  • Toxicity: Phenol and chlorophenols are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[8][9][10][12] Systemic effects can be severe and may impact the central nervous system, liver, and kidneys.[4][7][10]

  • Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[5][13]

Immediate Precautionary Measures:

  • All handling of 2-(2-Chloroethoxy)phenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][13]

  • Ensure immediate access to an eyewash station and a safety shower.[2][6][13]

  • A spill kit appropriate for hazardous chemicals should be readily available.[13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table summarizes the required PPE for handling 2-(2-Chloroethoxy)phenol.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Chemical splash goggles and a face shield.[3][13][14]Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][13]
Skin Protection A chemically resistant lab coat or apron must be worn over full-body clothing.[3][10][13]N/A
Hand Protection Double gloving with a compatible chemical-resistant glove is recommended. Given the hazards of both phenols and chlorinated compounds, consider using a combination of gloves, such as a nitrile inner glove and a more robust outer glove like neoprene or butyl rubber.[10][15]Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards.[13]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is required if handling outside of a fume hood or if there is a risk of exceeding exposure limits.[2][13][14]N/A

Safe Handling and Operational Workflow

A systematic approach to handling 2-(2-Chloroethoxy)phenol is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Protocol for Safe Handling:
  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Confirm that the chemical fume hood is functioning properly. Have a designated waste container ready for contaminated materials.

  • Dispensing: Carefully weigh or measure the required amount of 2-(2-Chloroethoxy)phenol within the chemical fume hood.[13]

  • During Use: Keep the container of 2-(2-Chloroethoxy)phenol tightly closed when not in use.[2][13] Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[2]

  • After Use: Thoroughly decontaminate all work surfaces with an appropriate solvent or detergent and water.[16] Wash hands and any exposed skin thoroughly after handling.[5][6]

Safe Handling Workflow Diagram:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit and Waste Container prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Container Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Properly Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram for the safe handling of 2-(2-Chloroethoxy)phenol.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spill Cleanup Protocol:
  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional safety office.[16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Do not use combustible materials like paper towels directly on the spill.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[16]

  • Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.[16]

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[2][3] Polyethylene glycol (PEG 300 or 400) can be effective in decontaminating phenol-exposed skin and should be used if available.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air.[2][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person.[2][17] Seek immediate medical attention.

Disposal Plan

The disposal of 2-(2-Chloroethoxy)phenol and any contaminated materials must be managed as hazardous waste.

  • Waste Collection: Collect all 2-(2-Chloroethoxy)phenol waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[16]

  • Waste Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6][18]

  • Disposal Method: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[16] Do not dispose of this chemical down the drain.[14][17]

References

  • Cole-Parmer. (2004, April 14). Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Retrieved from [Link]

  • Monash University. (2024, May 15). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]

  • Cefic. for the SAFE USE of PHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. NCBI Bookshelf. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2025, November 10). Material Safety Data Sheet. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Western Washington University. (n.d.). Phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Environmental Health & Safety, The University of New Mexico. (n.d.). Phenol-Chloroform Standard Operating Procedure Template. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.